BenchChemオンラインストアへようこそ!

AGI-6780

Cancer Biology IDH2 R140Q Enzymology

AGI-6780 is the authoritative chemical probe for targeting the IDH2 R140Q mutation—the driver of 9–13% of IDH2-mutant AML. With an IC50 of 23 nM against the mutant enzyme and >5,000-fold selectivity over IDH1, this allosteric inhibitor uniquely reverses the differentiation blockade in primary AML blasts and normalizes oncometabolite (R)-2HG levels. Unlike generic IDH inhibitors, AGI-6780’s precise mutant specificity and validated binding mode (PDB: 4JA8) ensure reproducible target engagement and clean phenotypic readouts. Secure research-grade, high-purity material to eliminate confounding variables in your preclinical programs.

Molecular Formula C21H18F3N3O3S2
Molecular Weight 481.5 g/mol
CAS No. 1432660-47-3
Cat. No. B605237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGI-6780
CAS1432660-47-3
SynonymsAGI6780;  AGI 6780;  AGI-6780.
Molecular FormulaC21H18F3N3O3S2
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC(=C(C=C2)C3=CSC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H18F3N3O3S2/c22-21(23,24)14-2-1-3-16(10-14)25-20(28)26-19-11-17(32(29,30)27-15-4-5-15)6-7-18(19)13-8-9-31-12-13/h1-3,6-12,15,27H,4-5H2,(H2,25,26,28)
InChIKeyCCAWRGNYALGPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AGI-6780 (CAS 1432660-47-3) IDH2 R140Q Mutant Inhibitor | Procurement & Selectivity Data Guide


AGI-6780 is a potent and selective allosteric inhibitor of the tumor-associated mutant isocitrate dehydrogenase 2 (IDH2) R140Q enzyme [1]. Developed as a chemical probe by Agios Pharmaceuticals, this small molecule binds at the dimer interface of mutant IDH2-R140Q to suppress the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (2HG) [2]. AGI-6780 is widely used as a benchmark reference tool in preclinical oncology research investigating IDH2-mutant malignancies .

Procurement Risk Alert: Why IDH Inhibitors Are Not Interchangeable — AGI-6780 vs. AGI-5198, Enasidenib, Ivosidenib


In the class of mutant IDH inhibitors, structural similarity does not equate to functional interchangeability. Generic or off-brand substitutions fail because these compounds exhibit divergent isoform specificities (IDH1 vs. IDH2), distinct mutant selectivity (R140Q vs. R172K), and different binding mechanisms (allosteric vs. orthosteric) [1]. For instance, AGI-6780 is an IDH2/R140Q-specific allosteric probe, whereas AGI-5198 targets IDH1/R132H, and enasidenib (AG-221) shows markedly different potency ratios across IDH2 mutants [2]. Substituting any of these without explicit experimental validation would compromise target engagement, invalidate cellular differentiation readouts, and introduce confounding variables in mechanistic studies [3]. The quantitative evidence below delineates the precise boundaries of AGI-6780's differentiation profile relative to its closest comparators.

AGI-6780 Quantitative Differentiation Matrix: Head-to-Head Selectivity & Functional Data


Mutant IDH2 R140Q Biochemical Selectivity vs. Wild-Type IDH2 and IDH1

AGI-6780 exhibits an 8.3-fold biochemical selectivity window for mutant IDH2 R140Q (IC50 = 23 ± 1.7 nM) over wild-type IDH2 (IC50 = 190 ± 8.1 nM) . Cross-isoform selectivity is substantially greater, with an IC50 of 11,000 nM against IDH1 R132H and >100,000 nM against wild-type IDH1, representing >470-fold and >4,300-fold selectivity, respectively [1].

Cancer Biology IDH2 R140Q Enzymology

Cellular Target Engagement: 2HG Reduction in IDH2 R140Q-Expressing Cells vs. Comparator Cell Lines

In cellular target engagement assays, AGI-6780 potently suppresses the oncometabolite (R)-2-hydroxyglutarate with an EC50 of 20 nM in cells ectopically overexpressing IDH2/R140Q . In contrast, in U87 glioblastoma cells expressing mutant IDH1 R132H, AGI-6780 was minimally effective at reducing 2HG levels at concentrations up to 100,000 nM [1]. In U87 and TF-1 cells expressing IDH2 R140Q, AGI-6780 inhibited 2HG formation with IC50 values of 11 ± 2.6 nM and 18 ± 0.51 nM, respectively [2].

Cell Biology Metabolomics IDH2 R140Q

Broad Dehydrogenase Panel Selectivity: Off-Target Profile vs. Six Related Enzymes

To validate its utility as a selective chemical probe, AGI-6780 was evaluated in a panel of dehydrogenase enzymes. Against wild-type IDH1, lactate dehydrogenase A (LDHA), 3-phosphoglycerate dehydrogenase (3PGDH), glutamate dehydrogenase (GDH), and glucose-6-phosphate dehydrogenase (G6PDH), AGI-6780 demonstrated IC50 values exceeding 100,000 nM [1]. This contrasts favorably with the potent IC50 of 23 nM against the intended target, IDH2 R140Q [2].

Drug Discovery Selectivity Enzyme Panel

Mechanistic Differentiation: Allosteric Binding at Dimer Interface vs. Orthosteric Inhibitors

The co-crystal structure of AGI-6780 with IDH2 R140Q (PDB: 4JA8) reveals that the inhibitor binds at the dimer interface in an allosteric manner, distinct from orthosteric active-site inhibitors [1]. Steady-state enzymology analysis confirmed slow-tight binding kinetics consistent with this allosteric mechanism [2]. In contrast, compounds such as enasidenib (AG-221) function as reversible inhibitors targeting the mutant IDH2 enzyme via a distinct allosteric site with different kinetic properties .

Structural Biology Allostery Mechanism of Action

IDH2 Mutant Selectivity Profile: R140Q vs. R172K Comparison

AGI-6780 demonstrates differential potency across IDH2 mutants. For R140Q, the biochemical IC50 is 23 nM, whereas for the alternative oncogenic mutant R172K, the reported Ki is 0.16 μM (160 nM) . In contrast, the clinical-stage IDH2 inhibitor enasidenib (AG-221) exhibits IC50 values of 100 nM for R140Q and 400 nM for R172K . The potency hierarchy differs between these two structurally distinct IDH2 inhibitors: AGI-6780 shows ~7-fold preference for R140Q over R172K, while enasidenib exhibits a 4-fold preference for R140Q.

Oncology IDH2 Mutants Acute Myeloid Leukemia

Cellular Differentiation Induction: Functional Reversal of IDH2 R140Q-Driven Block in TF-1 Cells

In TF-1 erythroleukemia cells expressing IDH2 R140Q, AGI-6780 treatment reversed the mutant-induced differentiation block at concentrations that normalized 2HG to near-physiological levels (0.2 μM and 1 μM) . This functional rescue was accompanied by restored expression of HBG and KLF1 genes and recovery of EPO-induced differentiation-associated phenotypic changes [1]. In primary human IDH2 R140Q AML patient samples, AGI-6780 induced rapid blast differentiation .

Leukemia Cellular Differentiation IDH2 R140Q

AGI-6780 Application Scenarios: Evidence-Backed Use Cases in Preclinical IDH2 Research


IDH2 R140Q-Driven Acute Myeloid Leukemia (AML) Preclinical Modeling

AGI-6780 is the preferred chemical probe for ex vivo and in vitro studies of IDH2 R140Q-mutant AML. Based on its potent inhibition of the mutant enzyme (IC50 23 nM) and the functional reversal of differentiation blockade in primary patient AML blasts, AGI-6780 enables researchers to assess the impact of mutant IDH2 inhibition on leukemic blast maturation, myeloid lineage commitment, and 2HG-driven epigenetic alterations [1]. The compound's high selectivity over wild-type IDH2 (190 nM) and other dehydrogenases (>100,000 nM) ensures that observed phenotypic effects are attributable to mutant IDH2 inhibition rather than off-target metabolic disruption [2].

Differentiation Therapy Mechanism Studies in TF-1 Erythroleukemia Models

For investigators studying the molecular mechanisms linking oncometabolite (R)-2HG accumulation to blocked hematopoietic differentiation, AGI-6780 serves as an essential tool compound. In TF-1 cells expressing IDH2 R140Q, AGI-6780 treatment at 0.2-1 μM concentrations normalizes 2HG levels and restores EPO-induced differentiation [1]. This validated cellular system enables dissection of downstream signaling pathways, including HBG and KLF1 gene regulation, HIF-1α modulation, and CEBPA upregulation [2]. The allosteric binding mechanism (PDB: 4JA8) provides structural context for structure-function relationship studies [3].

IDH2 Mutant Selectivity Profiling and Comparator Studies (R140Q vs. R172K)

AGI-6780 is optimally deployed in studies specifically focused on the IDH2 R140Q mutation, which accounts for approximately 9-13% of IDH2-mutant AML cases. For research programs requiring comparison of R140Q versus R172K mutant biology, AGI-6780's ~7-fold preference for R140Q (Ki 0.07 μM) over R172K (Ki 0.16 μM) should inform experimental design and concentration selection [1]. Researchers comparing AGI-6780 with alternative IDH2 inhibitors such as enasidenib (IC50 R140Q 100 nM, R172K 400 nM) must account for the different potency hierarchies and binding modes between these structurally distinct tool compounds [2].

Negative Control for IDH1-Mutant Glioma Studies Using AGI-5198

AGI-6780 serves a critical role as a negative control probe in studies evaluating IDH1-mutant glioma biology using AGI-5198 or AG-120 (ivosidenib). Given AGI-6780's >5,000-fold cellular selectivity against IDH1 R132H (EC50 >100,000 nM for 2HG reduction in IDH1-mutant cells vs. EC50 20 nM for IDH2 R140Q), researchers can confidently attribute IDH1-mutant-specific effects to AGI-5198 treatment while ruling out cross-reactivity or non-specific dehydrogenase inhibition [1]. This paired probe approach is essential for establishing target specificity in publications and grant applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGI-6780

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.